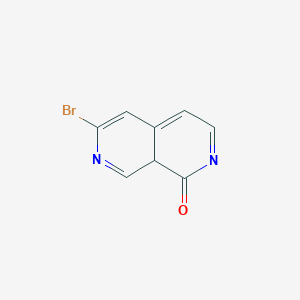![molecular formula C18H26Cl2Zr B12349922 Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- is an organometallic compound with the molecular formula C12H14Cl2Zr. It is commonly used as a catalyst in various organic reactions due to its high catalytic performance and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- typically involves the reaction of zirconium tetrachloride with tetramethylcyclopentadiene in the presence of a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form zirconium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents.
Substitution: Undergoes ligand exchange reactions with other cyclopentadienyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and other cyclopentadienyl compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted cyclopentadienyl zirconium compounds .
Scientific Research Applications
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and hydroamination.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through its Lewis acidic behavior, which allows it to act as an efficient catalyst in various organic reactions. It interacts with molecular targets by coordinating with electron-rich species, facilitating the formation and breaking of chemical bonds . The pathways involved include activation of substrates and stabilization of transition states, leading to increased reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bis(pentamethylcyclopentadienyl)zirconium dichloride: Similar structure but with pentamethylcyclopentadienyl ligands.
Dichlorobis(indenyl)zirconium(IV): Contains indenyl ligands instead of cyclopentadienyl.
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-: Similar but with methylcyclopentadienyl ligands.
Uniqueness
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- is unique due to its tetramethylcyclopentadienyl ligands, which provide enhanced stability and catalytic performance compared to its analogs .
Properties
Molecular Formula |
C18H26Cl2Zr |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-6-5-7(2)9(4)8(6)3;;;/h2*6H,1-4H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
TVVBKKGUEQYYTA-UHFFFAOYSA-L |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


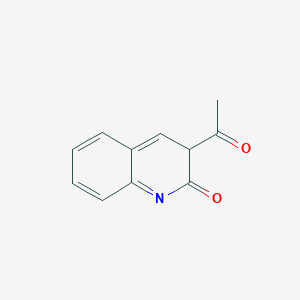
![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)

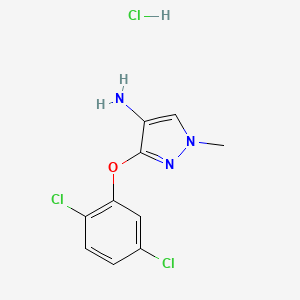
![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)
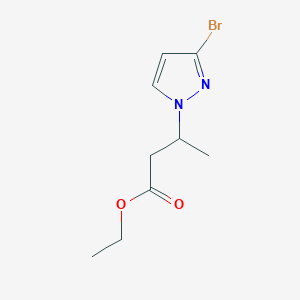
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)
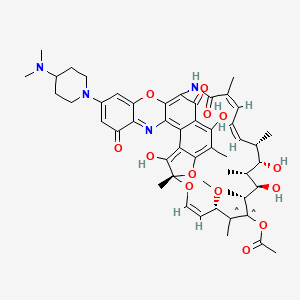
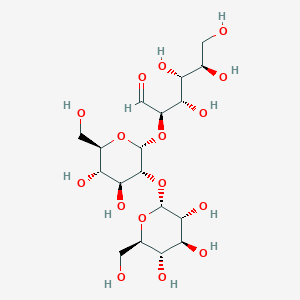
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
